N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Lipophilicity Physicochemical Property Prediction Drug-likeness

Researchers requiring regioisomerically pure 2-aminothiazoles for kinase SAR often face supply inconsistency. This compound (CAS 2034365-21-2) provides the exact 2,6-difluorophenyl geometry essential for target engagement, eliminating the risk of invalidating screening data with an incorrect isomer. - Enables confident FGFR1/CDK2/PIM SAR: Sourced with documented 2,6-substitution pattern, matching literature precedents. - Ready for cellular assays: Supplied as the HCl salt for aqueous compatibility and high passive permeability (cLogP ~3.79-3.92). - Supply chain assurance: Available with certificate of analysis to verify >95% purity, supporting reproducible pharmacology.

Molecular Formula C13H9ClF2N2OS
Molecular Weight 314.73
CAS No. 2034365-21-2
Cat. No. B2397318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
CAS2034365-21-2
Molecular FormulaC13H9ClF2N2OS
Molecular Weight314.73
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NC2=NC(=CS2)C3=COC=C3)F.Cl
InChIInChI=1S/C13H8F2N2OS.ClH/c14-9-2-1-3-10(15)12(9)17-13-16-11(7-19-13)8-4-5-18-6-8;/h1-7H,(H,16,17);1H
InChIKeyDHRNSZWBLOPTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Difluorophenyl)-4-(furan-3-yl)thiazol-2-amine Hydrochloride – Baseline Overview


N-(2,6-Difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride (CAS 2034365-21-2, molecular formula C₁₃H₉ClF₂N₂OS, MW 314.74 g/mol) is a synthetic small-molecule member of the 2-aminothiazole class, characterized by a thiazole core bearing a furan-3-yl substituent at the 4-position and an N-(2,6-difluorophenyl)amine moiety [1]. The compound is supplied as the hydrochloride salt with a typical purity specification of 95%+ [2]. Thiazol-2-amines constitute a privileged scaffold in kinase inhibitor discovery, with structurally related analogues demonstrating inhibitory activity against FGFR1 (56.87% inhibition at 50 µM) [3], CDK2/cyclin E (IC₅₀ values reported at 390 nM for certain 2,6-difluorophenyl-bearing analogues) [4], and PIM kinases [5], establishing the class relevance of this compound for oncology-focused screening campaigns.

Regioisomer specificity 2,6-Difluoro substitution defines SAR probe for kinase inhibitor campaigns.
Salt form advantage Hydrochloride salt supports aqueous solubility for cell-based assay workflows.
Scaffold class 2-Aminothiazole core with class-level kinase inhibition evidence (FGFR1/CDK2/PIM).

N-(2,6-Difluorophenyl)-4-(furan-3-yl)thiazol-2-amine Hydrochloride – Regioisomer Specificity


Within the N-(difluorophenyl)-4-(furan-3-yl)thiazol-2-amine chemotype, the position of fluorine atoms on the aniline ring is a non-interchangeable determinant of pharmacological performance. The 2,6-difluoro substitution pattern (CAS 2034365-21-2) imparts a unique combination of orthogonal steric shielding of the aniline NH and dual electron-withdrawing effects that differ fundamentally from the 2,4- (CAS 2034473-43-1), 2,5- (CAS 2034316-06-6), and 3,4-difluoro (CAS 2034301-91-0) regioisomers [1]. In kinase inhibitor SAR campaigns, the 2,6-difluorophenyl motif has been specifically selected for its ability to occupy a narrow hydrophobic pocket while the ortho-fluorines enforce a near-perpendicular dihedral angle between the phenyl ring and the thiazole plane, a conformational constraint not present in mono-fluoro or non-ortho-substituted analogues [2]. Procurement of a regioisomerically imprecise analogue without verifying substitution geometry risks invalidating SAR hypotheses and wasting screening resources on compounds with divergent target engagement profiles.

Regioisomer geometry shift
2,4- or 2,5-difluoro isomers lack dual ortho-fluorine constraint, altering target interaction profile.
SAR invalidation
Replacing 2,6- with 3,4- or mono-fluoro regioisomers may confound selectivity and metabolic stability readouts.
Vendor variability
Regioisomer authenticity and traceability differ; unverified substitution may compromise batch reproducibility.

N-(2,6-Difluorophenyl)-4-(furan-3-yl)thiazol-2-amine Hydrochloride – Comparative Evidence


Lipophilicity (cLogP): 2,6-Difluoro vs. Regioisomers

The 2,6-difluorophenyl substitution pattern produces a distinct lipophilicity profile compared to alternative regioisomers, attributable to the unique electronic environment created by two ortho-fluorine atoms. Computational prediction using the XLOGP3 algorithm for structurally related thiazol-2-amine analogues yields a predicted LogP of approximately 3.79–3.92 for 2,6-difluoro-substituted variants [1]. In contrast, the 2,4-difluoro regioisomer (CAS 2034473-43-1) is expected to exhibit a lower cLogP due to reduced intramolecular H-bond shielding of the aniline NH, while the mono-fluoro analogue N-(2-fluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride (CAS 2034556-29-9, MW 296.75) [2] is predicted to have a LogP approximately 0.5–0.8 units lower, reflecting the loss of one fluorine atom. This lipophilicity differential has direct consequences for membrane permeability, plasma protein binding, and off-target promiscuity risk in cellular screening assays.

Lipophilicity (cLogP) comparison
Class-level inference
2,6-Difluoro: cLogP ≈ 3.79–3.92; mono-fluoro: ΔcLogP ≈ −0.5 to −0.8
Predicted lipophilicity may inform permeability assessment in cell-based assays.
In silico prediction; experimental logD not reported.
Lipophilicity Physicochemical Property Prediction Drug-likeness

Hydrochloride Salt Solubility Advantage

The hydrochloride salt form of N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine provides a quantifiable solubility advantage over the free base. For structurally analogous 4-(furan-3-yl)thiazol-2-amine systems, the hydrochloride salt formation has been documented to enhance aqueous solubility, enabling solution-phase handling in biological assay media [1]. The thiazole core itself exhibits solubility in water, alcohol, and ether ; hydrochloride salt formation further improves dissolution kinetics. The free base counterpart (N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine, without HCl) would possess a molecular weight of 278.28 g/mol (vs. 314.74 g/mol for the HCl salt) but with significantly reduced aqueous solubility, potentially requiring DMSO stock concentrations that may exceed recommended solvent limits in cell-based assays.

HCl salt solubility advantage
Class-level inference
Hydrochloride salt shows reported solubility enhancement vs. free base (qualitative).
May support stock preparation with reduced DMSO artifact for cellular assays.
Quantitative solubility not experimentally determined.
Aqueous Solubility Salt Form Selection Assay Compatibility

Conformational Restriction: 2,6-Difluoro vs. Other Regioisomers

The 2,6-difluorophenyl substitution creates a unique conformational constraint not achievable with alternative difluoro regioisomers. The two ortho-fluorine atoms flank the aniline NH on both sides, sterically enforcing a near-orthogonal dihedral angle between the 2,6-difluorophenyl ring and the thiazole plane. This conformational locking has been exploited in optimized kinase inhibitors: the PIM kinase inhibitor series bearing 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide achieved exceptional potency (PIM1 Ki = 0.04 nM) specifically because the orthogonal orientation enables precise shape complementarity with a narrow hydrophobic pocket adjacent to the hinge region [1]. In contrast, the 2,5-difluoro regioisomer (CAS 2034316-06-6) has only one ortho-fluorine, permitting greater rotational freedom of the phenyl ring [2]; the 3,4-difluoro analogue (CAS 2034301-91-0) lacks any ortho-fluorine [3], eliminating this conformational control mechanism entirely.

Conformational restriction
Class-level inference
2,6-Difluoro enforces ~70–90° dihedral angle; 2,5- and 3,4- lack dual ortho restriction.
Conformational constraint may contribute to kinase selectivity profiling context.
Inferred from PDB 4x7q crystallographic data.
Conformational Analysis Dihedral Angle Kinase Selectivity

Metabolic Stability: 2,6-Difluoro Substitution Advantage

The 2,6-difluorophenyl motif is a recognized strategy for improving metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at both ortho positions of the aniline ring. In thiazol-2-amine FGFR1 inhibitor development, the introduction of fluorine atoms at metabolically labile positions was a key design element; the top compound from that series achieved 56.87% FGFR1 inhibition at 50 µM while maintaining sufficient stability for cellular anti-proliferative evaluation [1]. The non-fluorinated N-phenyl-4-(furan-3-yl)thiazol-2-amine analogue would be expected to undergo rapid ortho- and para-hydroxylation, while the mono-fluoro analogue (CAS 2034556-29-9) [2] retains one unprotected ortho position susceptible to oxidative attack. Quantitative in vitro microsomal stability data (e.g., t₁/₂ in human liver microsomes) have not been published for this specific compound, but the class-level precedent for 2,6-difluoro metabolic shielding is well-established across multiple kinase inhibitor chemotypes .

Metabolic stability prediction
Class-level inference
2,6-Difluoro blocks both ortho positions; non-fluorinated analogue predicted more labile.
Predicted stability may reduce compound depletion in long-incubation cell assays.
No microsomal t½ data reported.
Metabolic Stability CYP450 Fluorine Blocking

Commercial Availability Benchmarking

N-(2,6-Difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is commercially available from the Life Chemicals screening collection (catalog F6477-5279) in multiple quantity tiers: 1 mg ($54.00), 20 µmol ($79.00), and 40 mg ($140.00) at 90%+ purity [1]. The closest structurally identical regioisomers – N-(2,4-difluorophenyl)- (CAS 2034473-43-1), N-(2,5-difluorophenyl)- (CAS 2034316-06-6), and N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride (CAS 2034301-91-0) – are listed in chemical databases but with variable vendor availability and pricing structures . The 2,6-difluoro regioisomer's presence in the Life Chemicals screening deck (a collection widely used in academic and industrial HTS campaigns) provides procurement certainty and batch-to-batch traceability that may not be available for less commonly stocked regioisomers.

Commercial availability
Head-to-head
Life Chemicals F6477-5279; 90%+ purity; 1 mg, 20 µmol, 40 mg tiers.
Catalog availability supports screening procurement with defined pricing context.
Vendor listings as of 2024–2025.
Procurement Catalog Availability Screening Library

TPSA and Blood-Brain Barrier Penetration Potential

The furan-3-yl substituent at the thiazole 4-position contributes a predicted topological polar surface area (TPSA) value that differs from alternative heterocyclic substitutions. For related thiazol-2-amine derivatives, the TPSA is predicted in the range of approximately 50–60 Ų [1]. Compounds with TPSA below 60–70 Ų are generally considered capable of passive blood-brain barrier penetration [2]. The combination of furan-3-yl (a relatively lipophilic heterocycle) with 2,6-difluorophenyl substitution positions this compound favorably for CNS-targeted kinase programs relative to more polar heterocycle-substituted analogues (e.g., pyridine or pyrimidine replacements for furan would increase TPSA by approximately 10–15 Ų, potentially exceeding the CNS permeability threshold).

TPSA and CNS potential
Class-level inference
Predicted TPSA ≈ 50–60 Ų (furan-thiazole); pyridine analogue predicted 65–75 Ų.
Predicted TPSA may be consistent with CNS permeability for neuroscience-focused screening.
Experimental logBB / P-gp efflux not determined.
CNS Permeability TPSA Drug Design

N-(2,6-Difluorophenyl)-4-(furan-3-yl)thiazol-2-amine Hydrochloride – Research Applications


Kinase Inhibitor Screening and Selectivity Profiling

This compound is optimally deployed as a screening candidate in kinase inhibition panels, particularly for targets where 2,6-difluorophenyl-thiazole chemotypes have established precedent: FGFR1 (class evidence: 56.87% inhibition at 50 µM for related thiazol-2-amines [1]), CDK2/cyclin E (class evidence: IC₅₀ 390 nM for a 2,6-difluorophenyl-thiazole analogue [2]), and PIM kinases (class evidence: Ki 0.04 nM for optimized 2,6-difluorophenyl-thiazole-4-carboxamides [3]). Its conformational restriction from dual ortho-fluorine substitution makes it particularly suitable for selectivity profiling against kinase panels to assess the contribution of the 2,6-difluoro geometry to target discrimination.

Regioisomeric SAR Comparator

In structure-activity relationship (SAR) studies of N-(difluorophenyl)-4-(furan-3-yl)thiazol-2-amine chemotypes, this compound serves as the essential 2,6-regioisomeric reference point. A complete SAR matrix requires side-by-side testing of the 2,6-difluoro (CAS 2034365-21-2), 2,4-difluoro (CAS 2034473-43-1), 2,5-difluoro (CAS 2034316-06-6), and 3,4-difluoro (CAS 2034301-91-0) regioisomers to deconvolute the contributions of fluorine position to potency, selectivity, and metabolic stability [4]. Procurement of all four regioisomers from authenticated sources with documented purity enables rigorous SAR interpretation.

Cellular Target Engagement Assays

The hydrochloride salt form and predicted cLogP of ~3.79–3.92 [5] position this compound for cellular thermal shift assays (CETSA) and nanoBRET target engagement studies where sufficient passive membrane permeability is required for intracellular target access. The hydrochloride salt enables preparation of concentrated aqueous-compatible stock solutions with minimal DMSO carryover, reducing solvent interference in prolonged cellular incubation experiments.

Computational Docking Validation

The well-defined conformational properties of the 2,6-difluorophenyl-thiazole-furan scaffold make this compound suitable as a validation ligand for docking workflows targeting kinases with narrow hydrophobic pockets adjacent to the hinge region. The enforced perpendicular geometry between the 2,6-difluorophenyl ring and the thiazole core [6] provides a structurally constrained pharmacophore that can test the ability of docking algorithms to correctly predict binding poses that depend on specific dihedral angle preferences.

Application
Selection Property
Validation Focus
Kinase inhibitor screening studies
2,6-Difluorophenyl-thiazole scaffold with conformational restriction
Target engagement in kinase panel profiling (class-level FGFR1/CDK2/PIM evidence)
Regioisomeric SAR comparator research
Regioisomer-specific substitution geometry (2,6- vs. 2,4-/2,5-/3,4-difluoro)
Deconvolution of fluorine position contribution to selectivity and metabolic stability
Cellular target engagement assays
Hydrochloride salt form for aqueous-compatible stock preparation
Intracellular target access with controlled DMSO carryover
Computational docking validation
Conformationally constrained pharmacophore with near-orthogonal dihedral angle
Docking pose prediction for kinases with narrow hydrophobic pockets
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